2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide

Description

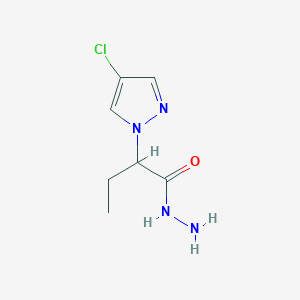

2-(4-Chloro-1H-pyrazol-1-yl)butanehydrazide (CAS: 1005699-87-5) is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₁₁ClN₄O and a molecular weight of 202.64 g/mol . Structurally, it consists of a butanehydrazide backbone substituted with a 4-chloro-1H-pyrazole moiety. The chloro substituent enhances lipophilicity and influences electronic properties, which may improve target binding in biological systems. This compound is synthesized via hydrazide formation from corresponding carboxylic acid derivatives, often using reflux conditions in polar solvents like methanol or ethanol .

Properties

IUPAC Name |

2-(4-chloropyrazol-1-yl)butanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN4O/c1-2-6(7(13)11-9)12-4-5(8)3-10-12/h3-4,6H,2,9H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTSHFFEDJCLBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NN)N1C=C(C=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide typically involves the reaction of 4-chloro-1H-pyrazole with butanehydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding pyrazole carboxylic acid derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of azido derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiviral Activities

Recent studies have highlighted the antimicrobial and antiviral properties of pyrazole derivatives, including 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide. Research indicates that compounds derived from pyrazole exhibit significant activity against various pathogens. For instance, a study synthesized several pyrazole-based compounds and evaluated their efficacy against Staphylococcus aureus, Haemophilus, and Candida albicans. The results demonstrated that many of these compounds, including derivatives of this compound, showed potent inhibition against these organisms, suggesting their potential as new antimicrobial agents .

Antioxidant Properties

The antioxidant activity of this compound has also been investigated. In vitro assays have shown that this compound can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The synthesis of various derivatives has led to the identification of compounds with enhanced antioxidant capabilities, making them candidates for therapeutic applications in conditions like cancer and neurodegenerative diseases .

Agricultural Chemistry

Pesticidal Applications

Compounds similar to this compound have been explored for their potential as pesticides. The structural characteristics of pyrazole derivatives allow them to act as effective chemical intermediates in the synthesis of agrochemicals. For example, research has indicated that modifications to the pyrazole ring can enhance insecticidal and fungicidal activities, making these compounds valuable in developing new agricultural products .

Nitrification Inhibitors

Another promising application is in the formulation of nitrification inhibitors. Pyrazole-based compounds have shown effectiveness in reducing nitrogen loss from fertilizers, thereby improving nitrogen use efficiency in crops. The incorporation of this compound into agricultural formulations could lead to more sustainable farming practices by minimizing environmental impacts associated with nitrogen runoff .

Material Science

Polymer Chemistry

The unique properties of pyrazole derivatives have also led to their exploration in polymer chemistry. Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This compound can serve as a cross-linking agent or additive in various polymer systems, potentially leading to the development of materials with superior performance characteristics for industrial applications .

Case Studies and Data Tables

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, influencing their activity and function .

Comparison with Similar Compounds

Key Observations :

Antimicrobial Activity

- Target Compound: Limited direct data, but structurally related pyrazole-hydrazide hybrids (e.g., 4-(2,4-dichlorophenoxy)butanehydrazide) show moderate antimicrobial activity against E. coli and S. aureus .

- Analog 5e (): 3-[(2-Hydroxyphenyl)amino]-N'-[4-methoxybenzylidene]butanehydrazide exhibits 23% yield and activity against Gram-positive bacteria, suggesting substituent-dependent efficacy .

Enzyme Inhibition

- BMS-665351 () : A related compound containing the 4-chloro-1H-pyrazol-1-yl group inhibits insulin-like growth factor 1 receptor (IGF-1R) without activating pregnane X receptor (PXR), highlighting the chloro-pyrazole’s role in selective target binding .

Biological Activity

2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential in medicinal chemistry, particularly in anti-inflammatory, antimicrobial, and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 4-chloro-1H-pyrazole with butanoylhydrazine. The resulting compound can be characterized using various spectroscopic methods, including NMR and IR spectroscopy, which confirm the presence of functional groups typical of hydrazides and pyrazoles.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with a similar structure to this compound possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 15 | |

| This compound | S. aureus | 18 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds structurally related to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For example, a study indicated that similar compounds reduced inflammation in carrageenan-induced edema models.

| Compound | Inhibition (%) TNF-α | Inhibition (%) IL-6 | Reference |

|---|---|---|---|

| This compound | 61 | 76 | |

| Dexamethasone (control) | 76 | 86 |

Anticancer Activity

The anticancer properties of pyrazole derivatives have also been highlighted in various studies. Compounds analogous to this compound have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer). The MTT assay results indicate significant cell viability reduction at specific concentrations.

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrazole derivatives, emphasizing their therapeutic potential:

- Anti-inflammatory Effects : A study conducted on a series of pyrazole derivatives showed that those with electron-withdrawing groups exhibited enhanced anti-inflammatory activity compared to those with electron-donating groups. This suggests that the substituents on the pyrazole ring significantly influence biological activity .

- Antimicrobial Screening : A comprehensive screening of various pyrazole derivatives against a panel of microbial strains revealed that certain structural modifications led to increased antimicrobial efficacy, particularly against resistant strains .

- Cytotoxicity Assays : The evaluation of cytotoxic effects on cancer cell lines demonstrated that specific derivatives could induce apoptosis through mechanisms involving reactive oxygen species (ROS), further supporting their potential as anticancer agents .

Q & A

Q. What are the standard synthetic routes for 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide, and how are yields optimized?

The synthesis typically involves cyclization or condensation reactions. For example, hydrazide derivatives are often prepared by refluxing esters with hydrazine hydrate in ethanol (e.g., 3-hour reflux at 78°C for benzohydrazides, yielding 75–98% ). Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., ethanol, DMF) enhance nucleophilic attack by hydrazine.

- Temperature control : Prolonged reflux (e.g., 24 hours at 65°C) improves conversion but risks decomposition; monitoring via TLC is critical .

- Purification : Recrystallization from ethanol or chloroform/water mixtures removes unreacted hydrazine and esters .

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

- FT-IR : Confirms hydrazide N–H stretches (~3200 cm⁻¹) and carbonyl (C=O) peaks (~1650 cm⁻¹) .

- NMR : H NMR identifies pyrazole protons (δ 6.5–7.5 ppm) and hydrazide NH (δ 4.5–5.5 ppm). C NMR verifies carbonyl carbons (~170 ppm) .

- X-ray crystallography : Resolves 3D structure (e.g., monoclinic P2/n space group, β=99.798° for related tetrazinyl-hydrazides) using SHELX software for refinement .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical adsorption models?

In corrosion inhibition studies (e.g., hydrazides on mild steel), discrepancies arise between Langmuir adsorption (assumed monolayer) and SEM/AFM data (showing multilayers). To address this:

- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., indole π-electrons or carbonyl lone pairs enhance adsorption ).

- Molecular dynamics : Simulate adsorption under varying pH/temperature to validate experimental surface coverage data .

- Statistical mechanics : Incorporate entropy effects to refine adsorption isotherms for non-ideal systems .

Q. What strategies mitigate low yields or side products in hydrazide functionalization?

For N′-arylidene derivatives (e.g., Schiff base formation):

- Catalytic acid/base : Use p-toluenesulfonic acid (PTSA) or triethylamine to accelerate imine formation while suppressing hydrolysis .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and minimizes side reactions like oxidation .

- Byproduct removal : Column chromatography (silica gel, ethyl acetate/hexane) isolates target hydrazides from unreacted aldehydes .

Q. How do structural modifications (e.g., alkyl chain length) impact biological or material properties?

- Corrosion inhibition : Increasing alkyl chains (e.g., from methyl to butyl) enhances hydrophobicity, improving surface coverage (e.g., 94.1% efficiency for butanehydrazide vs. 80.4% for acetohydrazide) .

- Thermal stability : Longer chains increase melting points (e.g., 215–218°C for phenoxy-substituted derivatives) due to van der Waals interactions .

- Bioconjugation potential : Maleimide-functionalized hydrazides (e.g., 4-(4-N-maleimidophenyl)butanehydrazide) enable site-specific protein labeling via thiol-Michael addition .

Q. What experimental design considerations are critical for reproducibility in multi-step syntheses?

- Intermediate characterization : Validate each step via H NMR (e.g., ester-to-hydrazide conversion ).

- Stoichiometric control : Excess hydrazine (2–3 equivalents) ensures complete ester conversion .

- Crystallization protocols : Standardize solvent ratios (e.g., MeOH/CHCl 3:1) to avoid polymorphic variations .

Methodological Challenges

Q. How can researchers address discrepancies in reported biological activity across similar hydrazide derivatives?

- Dose-response profiling : Compare IC values under standardized conditions (e.g., 30°C, 0.5 M HCl for corrosion studies ).

- Structural analogs : Synthesize derivatives with systematic substituent variations (e.g., chloro vs. methoxy groups) to isolate electronic effects .

- Meta-analysis : Cross-reference crystallographic data (e.g., C–N bond lengths) with activity trends to identify pharmacophores .

Q. What advanced techniques validate the proposed reaction mechanisms for hydrazide formation?

- Isotopic labeling : N-labeled hydrazine tracks incorporation into the hydrazide backbone .

- In-situ IR : Monitors ester carbonyl disappearance (1650 cm⁻¹ → 1600 cm⁻¹) in real time .

- Kinetic studies : Pseudo-first-order rate constants (k) reveal solvent and temperature dependencies .

Emerging Applications

Q. Beyond corrosion inhibition, what novel applications are emerging for hydrazide derivatives?

- Bioconjugation : Maleimide-functionalized hydrazides enable stable linkages in antibody-drug conjugates (ADCs) .

- Metal-organic frameworks (MOFs) : Hydrazide ligands (e.g., pyrazolyl-hydrazides) coordinate transition metals (Cu, Fe) for catalytic or sensing applications .

- Antimicrobial agents : Schiff base hydrazides show activity against multidrug-resistant S. aureus (MIC 8–32 μg/mL) via membrane disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.